molecular formula C13H11N5S2 B5522807 4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5522807
M. Wt: 301.4 g/mol
InChI Key: PLGDSQNTFRUOQS-OVCLIPMQSA-N
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Description

4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and thiolation reactions. One common method involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol under reflux conditions in the presence of a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of three different heterocyclic rings, which imparts a wide range of potential biological activities and chemical reactivity. This structural diversity makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5S2/c1-9-4-7-20-11(9)8-15-18-12(16-17-13(18)19)10-2-5-14-6-3-10/h2-8H,1H3,(H,17,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGDSQNTFRUOQS-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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